molecular formula C21H20O9 B7825040 Daidzin

Daidzin

Cat. No.: B7825040
M. Wt: 416.4 g/mol
InChI Key: KYQZWONCHDNPDP-UHFFFAOYSA-N
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Description

Daidzin (CAS 552-66-9) is a primary isoflavone glycoside found in leguminous plants such as Kudzu (Pueraria lobata) and soy. This compound is a major focus of research due to its diverse and potent biological activities. A key and well-documented mechanism of this compound is its role as a potent and selective inhibitor of mitochondrial aldehyde dehydrogenase (ALDH-2) . This action is central to its established antidipsotropic (alcohol-intake suppressing) effects observed in rodent models, which appears to be mediated through the alteration of monoamine neurotransmitter metabolism, specifically by inhibiting the conversion of reactive aldehydes derived from serotonin and dopamine . Beyond alcohol research, this compound demonstrates significant neuroprotective potential. Studies indicate it can enhance memory in mouse models, possibly by modulating dopaminergic pathways and inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain . Its anticancer potential is also under extensive investigation, with preclinical studies showing that it can induce oxidative stress, apoptosis, and cell cycle arrest, while inhibiting proliferation and angiogenesis in various cancer cell lines, including breast, prostate, and colon cancers . The compound exerts these effects through the modulation of key signaling pathways such as NF-κB, JAK/STAT, and RAS/RAF . Furthermore, as a phytoestrogen, this compound exhibits selective estrogen receptor modulator (SERM)-like activity, favoring binding to the ERβ receptor, which underpins its research value in hormone-related conditions . Researchers should note that the bioavailability and metabolic conversion of this compound, particularly by gut microbiota to its aglycone form daidzein and further to equol, can lead to significant interindividual variability in experimental outcomes . This compound is provided for research purposes only.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQZWONCHDNPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Based Extraction Techniques

Conventional solvent extraction remains the most widely used method for isolating daidzin from plant matrices. Ethanol-water mixtures (50–70% ethanol) are preferred due to their ability to solubilize polar glycosides like this compound while minimizing co-extraction of undesirable compounds. For instance, red clover blossoms subjected to 50% ethanol at 40°C for 30 minutes under ultrasound-assisted extraction (UAE) yielded measurable quantities of this compound, though the study primarily focused on post-hydrolysis aglycones. Similarly, soybean extracts prepared by soaking whole soybeans in water, heating to 105°C, and filtering through centrifugation retained this compound in their native glycosidic form.

Critical Parameters:

  • Solvent Composition : Binary systems (e.g., ethanol-water) enhance this compound solubility compared to pure organic solvents.

  • Temperature : Elevated temperatures (≤80°C) improve extraction efficiency but risk degrading heat-labile glycosides.

  • Post-Extraction Processing : Centrifugation and filtration are essential to remove particulate matter and concentrate this compound-rich fractions.

Advantages of UAE:

  • Reduced Solvent Consumption : UAE cuts ethanol usage by 30–50% compared to maceration.

  • Scalability : Compatible with industrial applications due to rapid processing times.

Soybean-Specific Extraction Protocols

Soybeans represent the primary commercial source of this compound. A standardized protocol involves:

  • Soaking soybeans in water (1:4 w/v) for 12 hours.

  • Heating to 105°C for 60 minutes to inactivate degradative enzymes.

  • Filtering through sieves and centrifuging at 3,000 ×g to remove insolubles.
    This method preserves this compound’s glycosidic structure, yielding extracts with concentrations suitable for nutraceutical applications.

Chemical Synthesis of this compound

Precursor-Based Synthesis

While the provided sources lack explicit this compound synthesis protocols, insights can be drawn from daidzein production methods. For example, boron trifluoride-mediated condensation of resorcinol and phenylacetic acid forms the deoxybenzoin intermediate, which undergoes formylation and cyclization to yield daidzein. To synthesize this compound, an additional glycosylation step using protected glucose donors (e.g., acetobromo-α-D-glucose) would be required under Koenigs-Knorr conditions.

Challenges in Synthesis:

  • Regioselectivity : Ensuring glucosylation at the 7-hydroxyl position demands precise protecting group strategies.

  • Yield Optimization : Multi-step syntheses often suffer from low cumulative yields (<20%).

Analytical Validation of this compound Preparation

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection at 254 nm is the gold standard for this compound quantification. Mobile phases combining acetonitrile, water, and acetic acid (e.g., 15:85:0.1 v/v/v) resolve this compound from structurally similar isoflavones.

Typical HPLC Conditions:

ParameterSpecification
ColumnTSKgel ODS-100V (5 µm)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time~12–15 minutes

Yield and Purity Assessment

Studies employing UAE with 50% ethanol reported daidzein yields of 79.4% after hydrolysis, suggesting that non-hydrolyzed extracts would retain proportional this compound levels. In soybean extracts, this compound concentrations reached 1,248 mg/L when enriched exogenously, though native levels are typically lower.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
Solvent ExtractionLow cost, scalableLow purity without chromatography
UAEFast, solvent-efficientRequires specialized equipment
Chemical SynthesisHigh purityTechnically complex, low yields

Chemical Reactions Analysis

Metabolic Pathways Involving Daidzin

1.1. Hydrolysis to Daidzein
this compound is enzymatically hydrolyzed to its aglycone daidzein via cleavage of the glycosidic bond. This reaction is catalyzed by β-glucosidases in intestinal bacteria and can be optimized using deep eutectic solvents (DES). Under optimal conditions (53°C, pH 5.35, 1.68 U enzyme loading, 100.5 min), the conversion yield reaches 97.53% with >70% purity .

1.2. Bacterial Biotransformation
Human intestinal bacteria metabolize this compound into 31 identified products , including:

  • Decarbonylation

  • Retro-Diels-Alder fragmentation

  • Hydroxylation

  • Methylation

  • C-ring cracking

  • Sulfation

The process involves significant alterations in gut microbiota, particularly enhancing Bifidobacterium populations .

Enzymatic Inhibition Reactions

This compound acts as a selective inhibitor of mitochondrial aldehyde dehydrogenase (ALDH-2), with an IC₅₀ of 2.5–2.7 μM in rodent models. This inhibition blocks ethanol metabolism, leading to acetaldehyde accumulation and suppression of ethanol intake .

Compound IC₅₀ (μM) for 5-HIAA Inhibition IC₅₀ (μM) for DOPAC Inhibition
Deczein0.060.09
Hepzein0.130.3
Hexzein0.210.7
This compound2.72.5
Daidzein1110

The reaction mechanism involves inhibition of serotonin (5-HT) and dopamine (DA) metabolism, reducing 5-hydroxyindole-3-acetic acid (5-HIAA) and 3,4-dihydroxyphenylacetic acid (DOPAC) formation while accumulating their aldehyde precursors .

Structural Degradation Mechanisms

3.1. Glycosidic C–C Bond Cleavage
In the biotransformation of puerarin (a daidzein C-glucoside), the glycosidic C–C bond undergoes cleavage via a two-step mechanism:

  • Deprotonation : Removal of the 2’’C–H proton forms an anionic intermediate.

  • Michael-type β-elimination : Cleavage produces hexose enediolone and 8-dehydro-daidzein (which rapidly converts to daidzein) .

This pathway is thermodynamically favorable, with the final products being 10.9 kcal/mol more stable than intermediates .

3.2. Metabolic Stability
this compound undergoes rapid bacterial degradation, with concentrations decreasing from 0.30158 mg/mL to 0.01176 mg/mL within 48 hours during fecal fermentation. Concurrently, daidzein increases from 0.02963 mg/mL to 0.04682 mg/mL , indicating hydrolysis as the primary initial step .

Biotransformation Products and Metabolites

The fermentation of this compound by intestinal bacteria generates a diverse array of metabolites, including:

  • Hydroxylated derivatives (e.g., dihydroxydaidzein)

  • Methylated compounds (e.g., methoxydaidzein)

  • Sulfated metabolites (e.g., daidzein sulfates)

  • C-ring cleavage products

These transformations are catalyzed by specific probiotics such as Bifidobacterium adolescentis and Lactobacillus plantarum, highlighting the role of gut microbiota in this compound metabolism .

Scientific Research Applications

Therapeutic Potential

Daidzin exhibits significant therapeutic properties, particularly in the context of estrogen-related conditions. Its similarity to mammalian estrogens allows it to interact with estrogen receptors, leading to various health benefits:

  • Breast Cancer : this compound has been shown to exert protective effects against breast cancer by modulating estrogen receptor activity, thereby influencing cell proliferation and apoptosis in breast tissues .
  • Cardiovascular Health : Research indicates that this compound can improve cardiovascular health by reducing oxidative stress and inflammation, which are critical factors in cardiovascular diseases .
  • Diabetes Management : this compound has been linked to improved insulin sensitivity and glucose metabolism, suggesting its potential as a therapeutic agent for managing diabetes .

Applications in Alcohol Abuse Treatment

This compound has been investigated for its potential in treating alcohol abuse. Studies have demonstrated that it can significantly suppress ethanol intake in rodent models by inhibiting mitochondrial aldehyde dehydrogenase (ALDH-2), an enzyme involved in alcohol metabolism . This inhibition leads to reduced alcohol consumption and may mimic the effects observed in individuals with inactive ALDH-2 variants, who are less prone to alcohol dependence .

Case Studies and Clinical Research

Several studies have explored the clinical applications of this compound:

  • A study published in Frontiers in Pharmacology highlighted that increased this compound intake was associated with a reduced risk of metabolic-associated fatty liver disease (MAFLD). The findings suggested that this compound could improve hepatic steatosis, indicating its potential role in liver health management .
  • In another investigation focusing on postmenopausal women, this compound was found to alleviate symptoms associated with menopause, such as hot flashes and mood swings, by exerting estrogen-like effects .

Data Table: Summary of this compound Applications

Application AreaMechanism of ActionKey Findings
Breast CancerEstrogen receptor modulationProtective effects against tumor growth
Cardiovascular HealthAntioxidant activityReduction of oxidative stress
Diabetes ManagementImproved insulin sensitivityEnhanced glucose metabolism
Alcohol Abuse TreatmentALDH-2 inhibitionSuppression of ethanol intake
Menopausal Symptom ReliefEstrogen-like effectsAlleviation of menopausal symptoms

Mechanism of Action

The mechanism of action of Daidzin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Daidzin vs. Daidzein

Property This compound Daidzein
Structure 7-O-glucoside Aglycone (no sugar moiety)
ALDH-I Inhibition IC50 = 0.18 μM Not active
Anti-inflammatory Inhibits p38/ERK MAPK and NF-κB Additional inhibition of IKKα/β and IκBα
Bioavailability Hydrolyzed to daidzein in the gut Higher membrane permeability
Ethanol Intake Effective at 150 mg/kg/day Requires 230 mg/kg/day

Key Insight : The glucose moiety in this compound enhances solubility but reduces membrane permeability compared to daidzein. However, this compound’s selective ALDH-I inhibition and potent anti-alcohol effects distinguish it pharmacologically.

This compound vs. Genistein and Prunetin

Compound Structure ALDH-I Inhibition (IC50) Selectivity
This compound 7-O-glucoside 0.18 μM ALDH-I selective
Genistein 7-O-glucoside 2.5 μM Less potent, non-selective
Prunetin 7-O-methylgenistein 1.8 μM ALDH-I selective

Key Insight : this compound is 10–14 times more potent than genistein and prunetin in ALDH-I inhibition, likely due to optimal steric and electronic interactions with the enzyme’s active site .

This compound vs. Ononin and Malonyl this compound

Compound Structural Modification ALDH Inhibition Functional Role
This compound None IC50 = 0.18 μM (ALDH-I) Alcohol aversion, neuroprotection
Ononin 4′-O-methylation IC50 > 20 μM (non-selective) Reduced potency and selectivity
Malonyl this compound Malonyl ester at 6″-OH Not reported Dominant storage form in soybeans

Key Insight: Methylation (ononin) or esterification (malonyl this compound) reduces or abolishes ALDH inhibition, highlighting the importance of the 7-O-glucoside structure for activity.

Pharmacokinetic and Transport Differences

  • This compound : Undergoes efflux via multidrug resistance-associated protein (MRP) transporters, reducing intestinal absorption. Hydrolyzed to daidzein by gut microflora .
  • Puerarin (C-glucoside) : Resists hydrolysis, leading to higher systemic availability compared to this compound .
  • Glycitin and Genistin : Similar glycoside forms but differ in abundance and metabolic stability in soy products .

Research Implications and Gaps

  • Structural-Activity Relationship (SAR) : The 7-O-glucoside group is critical for ALDH-I inhibition, while aglycone forms (daidzein) excel in anti-inflammatory pathways .
  • Clinical Potential: this compound’s dual role in alcohol aversion and inflammation warrants further study, particularly in combination with daidzein or puerarin .
  • Limitations : Most studies are preclinical; human trials are needed to validate efficacy and safety.

Biological Activity

Daidzin, a prominent isoflavone glycoside found primarily in soybeans, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological effects of this compound, its mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Metabolism

This compound (C_21H_20O_9) is a glycoside form of daidzein, characterized by its phenolic structure that allows it to exhibit estrogen-like activity. Upon ingestion, this compound is metabolized in the body to produce daidzein, which can further be converted into equol, a compound with enhanced bioactivity. The metabolism of this compound varies significantly across species, with humans primarily converting it into glucuronides and sulfates, affecting its bioavailability and biological activity .

Pharmacological Activities

This compound exhibits a range of pharmacological activities that can be categorized as follows:

  • Antioxidant Activity : this compound has been shown to reduce oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defenses. This property is crucial in preventing cellular damage associated with chronic diseases .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory properties. This makes it a candidate for managing inflammatory conditions and diseases .
  • Neuroprotective Properties : Studies have demonstrated that this compound may protect neuronal cells from damage due to oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Antidiabetic Effects : this compound has been shown to improve insulin sensitivity and glucose metabolism, potentially benefiting individuals with type 2 diabetes. It inhibits the activity of certain enzymes involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels .
  • Cardiovascular Benefits : By improving endothelial function and reducing cholesterol levels, this compound may contribute to cardiovascular health. Its antioxidant properties also play a role in preventing atherosclerosis .

Case Studies and Clinical Research

Several studies have explored the effects of this compound in various health contexts:

  • Breast Cancer Prevention : A clinical trial assessed the impact of soy isoflavones, including this compound, on breast cancer risk among postmenopausal women. The results indicated that regular consumption could lower the incidence of breast cancer due to its estrogenic effects on hormone-sensitive tissues .
  • Diabetes Management : In a randomized controlled trial involving patients with type 2 diabetes, supplementation with this compound showed significant improvements in glycemic control compared to placebo groups. Participants exhibited reduced fasting glucose levels and improved insulin sensitivity .
  • Neurodegenerative Disease : A study investigating the neuroprotective effects of this compound on animal models of Alzheimer’s disease found that it significantly reduced amyloid-beta plaque formation and improved cognitive function in treated subjects .

This compound's biological activities are mediated through several mechanisms:

  • Estrogen Receptor Modulation : this compound acts as a selective estrogen receptor modulator (SERM), exhibiting higher affinity for ERβ compared to ERα. This selectivity may explain its beneficial effects on conditions influenced by estrogen levels .
  • Inhibition of Aldehyde Dehydrogenase : this compound selectively inhibits mitochondrial aldehyde dehydrogenase (ALDH-2), which is involved in alcohol metabolism. This action may contribute to its potential in treating alcohol dependence by reducing cravings and withdrawal symptoms .
  • Biotransformation Influence : The conversion of this compound into equol significantly enhances its biological activity. Equol exhibits stronger binding affinity to estrogen receptors and possesses unique antioxidant properties that may not be present in this compound alone .

Q & A

Q. What is the mechanism by which daidzin inhibits aldehyde dehydrogenase (ALDH) isoforms, and how are inhibition constants (Ki) determined experimentally?

this compound inhibits ALDH-I and ALDH-II in a concentration-dependent, competitive manner with Ki values of 40 nM (ALDH-I) and 20 μM (ALDH-II). For ALDH-I, it also acts uncompetitively with respect to NAD+ . Inhibition is reversible, as shown via enzyme activity assays with purified human ALDH isoforms. Competitive inhibition is determined by analyzing Lineweaver-Burk plots under varying substrate (NAD+) and inhibitor concentrations .

Q. What standardized methodologies are used to quantify this compound in plant extracts or biological samples?

High-performance liquid chromatography (HPLC) with a reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) is widely employed. Methanol is used as the mobile phase at 1 mL/min flow rate, with detection at 254 nm via a photodiode array (PDA) . Sample preparation involves methanol extraction, filtration (0.45 µm membrane), and comparison against a commercial standard (e.g., Sigma). Quantification is expressed as % dry weight (%DW) .

Q. How does this compound undergo metabolic conversion in vivo, and what are its major metabolites?

In rats, this compound is hydrolyzed to daidzein, followed by sulfation and glucuronidation. Major urinary metabolites include daidzein 7,4'-di-O-sulfate and daidzein 7-O-β-D-glucuronide , identified via LC-MS and NMR . Biliary excretion includes daidzein 7-O-β-D-glucuronide 4'-O-sulfate . Total urinary excretion accounts for ~4.8% of the administered dose, indicating low bioavailability .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies inform the design of this compound analogs for enhanced ALDH-2 specificity?

SAR studies highlight the necessity of a free 4'-OH group on the isoflavone core and a 7-O-alkyl chain with terminal polar groups (-OH, -COOH, -NH₂) for ALDH-2 inhibition. Optimal chain lengths vary: 5–10 carbons for carboxylates, 2–6 for hydroxyls, and ≥4 for amines. Analogs meeting these criteria show reduced MAO inhibition, minimizing off-target effects .

Q. Why does this compound exhibit contradictory effects on blood glucose in normal vs. diabetic murine models?

In normal mice, this compound (200–400 mg/kg) does not lower fasting glucose but inhibits postprandial hyperglycemia after starch intake, suggesting it modulates carbohydrate digestion/absorption rather than insulin secretion . In diabetic models, it reduces hyperglycemia via mechanisms independent of direct β-cell stimulation, possibly involving AMPK or GLUT4 pathways. Statistical significance (p < 0.05) is validated via one-way ANOVA .

Q. How can response surface methodology (RSM) optimize this compound yield in plant tissue cultures?

Central composite design (CCD)-RSM models analyze variables like temperature, 6-BA, and NAA concentrations. Quadratic models (R² = 0.892 for this compound) predict optimal conditions, validated via ANOVA. For example, 25°C, 0.5 mg/L 6-BA, and 1.5 mg/L NAA maximize this compound synthesis in Pueraria callus cultures .

Q. What structural insights from X-ray crystallography explain this compound’s specificity for ALDH2?

The 2.4 Å resolution structure of this compound-bound ALDH2 reveals the isoflavone moiety occupies a hydrophobic cleft near the substrate-binding site, while the glucosyl group interacts with an adjacent hydrophobic patch. This dual binding explains its high affinity (IC₅₀ = 80 nM) and specificity .

Q. What pharmacokinetic challenges arise from this compound’s low urinary excretion, and how are they addressed in experimental design?

With only ~4.8% urinary excretion, researchers must account for extensive hepatic metabolism and biliary elimination. Studies use bile duct-cannulated rats or tandem LC-MS/MS to track sulfated/glucuronidated metabolites. Dose adjustments (e.g., higher concentrations in vitro) compensate for low bioavailability .

Q. How does this compound modulate vascular reactivity in hypertensive models, and what role does ROS play?

In angiotensin II-induced hypertension, this compound (10 µM) enhances phenylephrine-induced aortic contraction by increasing mitochondrial ROS. Superoxide levels (via DHE fluorescence) correlate with reduced ALDH2 activity, validated by L-NAME pretreatment and endothelium-denuded assays .

Q. Why does this compound increase RARα/RARγ transcriptional activity without binding to RARs?

this compound’s activation of RARs is indirect, potentially via downstream kinases (e.g., MAPK) or coactivator recruitment. Transfection assays in CV-1 cells (ERE-Luc reporter) show dose-dependent luciferase activation (0.5–100 µM), normalized to β-galactosidase. Antioxidant properties may also contribute .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.